1-Ethynyl-4-nitrobenzene
Overview
Description
1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is an organic compound with the molecular formula C₈H₅NO₂. It is characterized by the presence of an ethynyl group (C≡C) attached to a benzene ring substituted with a nitro group (NO₂) at the para position. This compound is a yellow crystalline solid and is used in various chemical synthesis processes .
Scientific Research Applications
1-Ethynyl-4-nitrobenzene has several applications in scientific research:
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Organic Synthesis: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
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Material Science: : The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications .
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Biological Studies: : It is used in the study of enzyme mechanisms and as a probe in biochemical assays to investigate the activity of specific enzymes .
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Medicinal Chemistry: : The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with antimicrobial and anticancer activities .
Safety and Hazards
Mechanism of Action
Target of Action
As a derivative of benzene, it may interact with various biological molecules, including proteins and dna .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Nitrobenzene derivatives can potentially cause oxidative stress and dna damage due to the formation of reactive oxygen species .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Ethynyl-4-nitrobenzene . For instance, its reactivity might increase at higher temperatures or under acidic conditions .
Preparation Methods
1-Ethynyl-4-nitrobenzene can be synthesized through several methods, including:
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Sonogashira Coupling Reaction: : This method involves the coupling of 4-iodonitrobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
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Electrophilic Aromatic Substitution: : Another method involves the nitration of phenylacetylene using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the para position relative to the ethynyl group .
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Industrial Production: : On an industrial scale, the compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-Ethynyl-4-nitrobenzene undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
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Substitution: : The ethynyl group can participate in nucleophilic substitution reactions. For example, it can react with halogens or halogenated compounds to form substituted products .
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Oxidation: : The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents such as potassium permanganate or ozone .
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Cycloaddition: : The compound can undergo cycloaddition reactions with various dienophiles to form cyclic compounds. This is particularly useful in the synthesis of heterocyclic compounds .
Comparison with Similar Compounds
1-Ethynyl-4-nitrobenzene can be compared with other similar compounds, such as:
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Phenylacetylene: : Unlike this compound, phenylacetylene lacks the nitro group, making it less reactive in certain chemical reactions .
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4-Ethynylaniline: : This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity .
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4-Ethynylbenzonitrile: : The presence of a cyano group in this compound makes it more suitable for certain types of chemical reactions compared to this compound .
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4-Ethynyl-α,α,α-trifluorotoluene: : The trifluoromethyl group in this compound imparts unique electronic properties, making it useful in different applications compared to this compound .
Properties
IUPAC Name |
1-ethynyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZZTEJDUGESGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25569-47-5 | |
Record name | Benzene, 1-ethynyl-4-nitro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25569-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90239544 | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-31-5 | |
Record name | 1-Ethynyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 937-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethynyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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